molecular formula C18H23N5O2S B5387567 N~4~-(5-benzyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide

N~4~-(5-benzyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide

Cat. No.: B5387567
M. Wt: 373.5 g/mol
InChI Key: PZMGVWSJUZGEOZ-UHFFFAOYSA-N
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Description

N~4~-(5-benzyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is a complex organic compound that features a unique combination of a thiadiazole ring and a piperidine moiety

Preparation Methods

The synthesis of N4-(5-benzyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the 1,3,4-thiadiazole ring, followed by the introduction of the benzyl group. The piperidine moiety is then incorporated, and the final step involves the formation of the dicarboxamide linkage. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Chemical Reactions Analysis

N~4~-(5-benzyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N~4~-(5-benzyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antibacterial or antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N4-(5-benzyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.

Comparison with Similar Compounds

N~4~-(5-benzyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide can be compared with other similar compounds, such as:

    N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetimidamide: This compound also features a thiadiazole ring but differs in its functional groups and overall structure.

    N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-chlorobenzenesulfonamide: This compound includes a sulfonamide group, which imparts different chemical properties.

Properties

IUPAC Name

4-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S/c1-22(2)18(25)23-10-8-14(9-11-23)16(24)19-17-21-20-15(26-17)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMGVWSJUZGEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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